molecular formula C13H21NO B13300419 2-(1-Aminopropyl)-4-tert-butylphenol

2-(1-Aminopropyl)-4-tert-butylphenol

Cat. No.: B13300419
M. Wt: 207.31 g/mol
InChI Key: SDXVLTRZOGYTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminopropyl)-4-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phenol ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-tert-butylphenol can be achieved through several methods. One common approach involves the alkylation of 4-tert-butylphenol with 1-bromopropane, followed by the introduction of an amino group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4-tert-butylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-(1-Aminopropyl)-4-tert-butylphenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-4-tert-butylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminopropyl)-4-methylphenol
  • 2-(1-Aminopropyl)-4-ethylphenol
  • 2-(1-Aminopropyl)-4-isopropylphenol

Uniqueness

2-(1-Aminopropyl)-4-tert-butylphenol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This structural feature can affect the compound’s solubility, stability, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(1-aminopropyl)-4-tert-butylphenol

InChI

InChI=1S/C13H21NO/c1-5-11(14)10-8-9(13(2,3)4)6-7-12(10)15/h6-8,11,15H,5,14H2,1-4H3

InChI Key

SDXVLTRZOGYTLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)C(C)(C)C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.